N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a diethylamino group, a benzothiazole ring, a methylsulfonyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzothiazole and benzamide rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the amide group might participate in hydrolysis reactions, while the diethylamino group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by the nature of its functional groups .Scientific Research Applications
Electrophysiological Activity
Research has shown the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their potential as class III agents for arrhythmia treatment. Notably, some compounds exhibited similar potency to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide in in vitro assays, suggesting their viability for producing class III electrophysiological activity (Morgan et al., 1990).
Antimicrobial and Antifungal Properties
Another study expanded the range of derivatives by synthesizing sulfonyl-substituted nitrogen-containing heterocyclic systems. These compounds demonstrated significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the compound's potential in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Photophysical Properties and Applications
The synthesis of novel fluorescent triazole derivatives incorporating the N,N-diethylamino group was explored for potential applications in fluorescence-based technologies. These compounds exhibit strong absorption in the near-visible region and emit in the blue and green regions, suggesting their utility in optical materials and sensing applications (Padalkar et al., 2015).
Anticancer Activity
A series of N-substituted benzamides, including structures related to the queried compound, were synthesized and evaluated for their anticancer activity. Some derivatives showed significant efficacy against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Insecticidal Activity
Flubendiamide, a compound structurally related to the queried molecule, has been identified as a novel insecticide with exceptional activity against lepidopterous pests. Its unique structural features contribute to a novel mode of action, which could be leveraged in integrated pest management strategies (Tohnishi et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2.ClH/c1-6-25(7-2)12-13-26(22(27)18-8-10-19(11-9-18)31(5,28)29)23-24-20-15-16(3)14-17(4)21(20)30-23;/h8-11,14-15H,6-7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYNGLZBWQWWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.